4-Amino-3-ethylbenzonitrile
Overview
Description
4-Amino-3-ethylbenzonitrile is an organic compound with the molecular formula C9H10N2. It is characterized by the presence of an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 4-Amino-3-ethylbenzonitrile typically involves the reaction of 3-ethylbenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
4-Amino-3-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-3-ethylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-3-ethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitrile group can also participate in various chemical interactions, affecting the overall biological activity of the compound .
Comparison with Similar Compounds
4-Amino-3-ethylbenzonitrile can be compared with other similar compounds, such as:
4-Amino-3-methylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-3-ethylbenzenecarbonitrile: Similar structure but with a different positioning of the nitrile group.
4-Cyano-2-ethylaniline: Similar structure but with a cyano group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-3-ethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHLABDNVQLZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370682 | |
Record name | 4-Amino-3-ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-87-2 | |
Record name | 4-Amino-3-ethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-ethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 4-amino-3-ethylbenzonitrile can be obtained from the REMPI and ZEKE-PFI study?
A1: The study utilizes Resonance Enhanced Multiphoton Ionization (REMPI) and Zero Electron Kinetic Energy Photoelectron spectroscopy (ZEKE-PFI) to probe the vibrational energy levels of this compound in both its neutral and cationic states []. This provides valuable information about the molecule's structure and how its geometry changes upon ionization. Specifically, the study identifies several vibrational modes active in both the neutral and cationic forms, offering insights into the molecule's potential energy landscape.
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